molecular formula C12H19NO B13016581 N-(2-Methoxy-3-methylbenzyl)propan-2-amine

N-(2-Methoxy-3-methylbenzyl)propan-2-amine

Cat. No.: B13016581
M. Wt: 193.28 g/mol
InChI Key: ARSIYGDHLHPUEB-UHFFFAOYSA-N
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Description

N-(2-Methoxy-3-methylbenzyl)propan-2-amine is a chemical compound with the CAS Registry Number 1427013-14-6 . Its molecular formula is C12H19NO, and it has a molecular weight of 193.29 . The compound's structure can be represented by the SMILES notation COc1c(CNC(C)C)cccc1C . As a specialty amine, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is strictly for laboratory research and further manufacturing use only, and is not intended for diagnostic or therapeutic applications . Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive research data, including specific applications and mechanism of action, please consult the relevant scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-[(2-methoxy-3-methylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C12H19NO/c1-9(2)13-8-11-7-5-6-10(3)12(11)14-4/h5-7,9,13H,8H2,1-4H3

InChI Key

ARSIYGDHLHPUEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC(C)C)OC

Origin of Product

United States

Contextualization Within Substituted Benzylamine and Propan 2 Amine Derivatives

N-(2-Methoxy-3-methylbenzyl)propan-2-amine is a secondary amine that incorporates two key structural motifs: a substituted benzyl (B1604629) group and a propan-2-amine (isopropylamine) moiety. The benzylamine (B48309) framework, consisting of a benzyl group attached to an amine, is a common precursor in organic synthesis. wikipedia.org The reactivity of the amine group as a nucleophile and the potential for electrophilic substitution on the aromatic ring make benzylamines versatile building blocks.

The propan-2-amine portion of the molecule introduces an isopropyl group attached to the nitrogen atom. This branched alkyl substituent can influence the compound's physical and chemical properties, such as its basicity and steric hindrance around the nitrogen, which in turn affects its reactivity. acs.org The combination of these two fragments in this compound results in a molecule with a unique set of anticipated properties.

The benzene (B151609) ring is further substituted with a methoxy (B1213986) (-OCH3) group at the 2-position and a methyl (-CH3) group at the 3-position. These substituents are expected to modulate the electronic and steric characteristics of the aromatic ring, influencing its reactivity in, for example, electrophilic aromatic substitution reactions.

Rationale for Academic Inquiry into Structural Congeners

The investigation of structural congeners, or molecules with similar structural features, is a cornerstone of chemical and pharmaceutical research. The rationale for studying compounds like N-(2-Methoxy-3-methylbenzyl)propan-2-amine is often driven by the desire to understand structure-activity relationships (SAR). By systematically modifying a parent structure, researchers can determine which parts of the molecule are essential for a particular chemical or biological effect.

For instance, derivatives of benzylamine (B48309) have been explored for a wide range of applications. chemicalbook.com The synthesis and evaluation of various substituted benzylamines have been pursued in the development of new therapeutic agents. beilstein-journals.orgnih.gov Similarly, propan-2-amine derivatives are integral to numerous biologically active compounds.

Therefore, the academic inquiry into a molecule like this compound would likely be aimed at exploring how the specific combination of the 2-methoxy-3-methylbenzyl group with the propan-2-amine moiety influences its properties and potential applications.

Mechanistic Investigations of N 2 Methoxy 3 Methylbenzyl Propan 2 Amine in Biological Systems in Vitro Focus

Interaction with Defined Molecular Targets

No peer-reviewed studies were found that characterized the interaction of N-(2-Methoxy-3-methylbenzyl)propan-2-amine with the specified molecular targets.

Receptor Binding and Agonism/Antagonism Studies (e.g., Serotonin (B10506) Receptors, specifically 5-HT2A and 5-HT2C)

There is no available data on the binding affinity (Kᵢ), potency (EC₅₀), or efficacy of this compound at 5-HT2A or 5-HT2C serotonin receptors.

Neurotransmitter Transporter Interactions (e.g., Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT))

Information regarding the affinity or inhibitory activity of this compound at the dopamine, norepinephrine, or serotonin transporters is not present in the available scientific literature.

Enzyme Modulation Studies (e.g., Cytochrome P450 Enzymes, Kinases)

There are no published studies detailing the modulatory or inhibitory effects of this compound on cytochrome P450 enzymes or any protein kinases.

Cellular Pathway Modulation Studies (In Vitro)

No published research was identified that investigated the effects of this compound on cellular pathways in vitro.

Cellular Proliferation and Apoptosis Investigations (e.g., IC₅₀ values in specific cancer cell lines)

There is no publicly available data reporting the half-maximal inhibitory concentration (IC₅₀) values for this compound in any cancer cell lines or its effects on cellular proliferation and apoptosis.

In Vitro Antimicrobial Activity Mechanisms (e.g., Minimum Inhibitory Concentration (MIC) determination against pathogens)

No studies were found that determined the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial or fungal pathogens.

Metabolic Fate Investigations (In Vitro)

Extensive searches of publicly available scientific literature and databases did not yield specific experimental data on the in vitro metabolic fate of this compound. Therefore, this section will provide a predictive analysis of its likely metabolic pathways based on its chemical structure and established principles of drug metabolism. The predictions are derived from studies on compounds with similar functional groups, such as N-benzyl derivatives and secondary amines.

Phase I and Phase II Metabolic Pathways

The metabolism of foreign compounds (xenobiotics) in the body typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. rsc.org

Phase I Metabolism:

For this compound, a secondary amine, several Phase I reactions are anticipated. These reactions are primarily oxidative and catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

N-Dealkylation: This is a common metabolic pathway for secondary amines. nih.govnih.gov It would involve the removal of the isopropyl group, leading to the formation of 2-Methoxy-3-methylbenzylamine. Alternatively, cleavage of the benzyl (B1604629) group could occur, yielding isopropylamine.

N-Hydroxylation: Direct oxidation of the nitrogen atom can form a hydroxylamine (B1172632) metabolite. nih.govacs.org This pathway is a known route for the metabolism of secondary alkyl amines. nih.gov

Aromatic Hydroxylation: A hydroxyl group could be added to the benzene (B151609) ring of the methoxy-methylbenzyl moiety. This reaction is a common metabolic route for aromatic compounds. nih.gov

O-Demethylation: The methoxy (B1213986) group on the benzyl ring is a likely site for O-demethylation, which would result in a phenolic metabolite. This phenolic compound would then be a prime candidate for Phase II conjugation.

Phase II Metabolism:

Metabolites generated during Phase I, particularly those with newly formed hydroxyl groups (from aromatic hydroxylation or O-demethylation), are expected to undergo Phase II conjugation reactions.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the metabolite. rsc.orgnih.gov Phenolic metabolites are excellent substrates for UGT enzymes, leading to the formation of highly water-soluble glucuronide conjugates. nih.govresearchgate.net If both phenolic and alcoholic hydroxyl groups were to be formed, glucuronidation would likely occur preferentially at the phenolic position. researchgate.net

The following table provides a summary of the predicted metabolic pathways for this compound.

Metabolic Pathway Predicted Metabolite(s) Reaction Type
N-Deisopropylation2-Methoxy-3-methylbenzylaminePhase I (Oxidation)
N-DebenzylationIsopropylaminePhase I (Oxidation)
N-HydroxylationN-hydroxy-N-(2-methoxy-3-methylbenzyl)propan-2-aminePhase I (Oxidation)
Aromatic HydroxylationHydroxy-N-(2-methoxy-3-methylbenzyl)propan-2-aminePhase I (Oxidation)
O-DemethylationN-(2-hydroxy-3-methylbenzyl)propan-2-aminePhase I (Oxidation)
GlucuronidationGlucuronide conjugates of phenolic metabolitesPhase II (Conjugation)

Identification of Involved Enzymes (e.g., CYP isoforms, UGTs)

While specific enzymes responsible for the metabolism of this compound have not been identified, the likely candidates can be inferred from the metabolism of similar compounds.

Cytochrome P450 (CYP) Isoforms:

The CYP superfamily of enzymes is the primary catalyst for Phase I metabolic reactions. nih.gov The metabolism of a wide range of drugs is dominated by a few key CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The specific isoform(s) involved in the metabolism of this compound would depend on its affinity for the active site of each enzyme. In vitro studies using human liver microsomes and a panel of recombinant CYP enzymes would be necessary to identify the specific isoforms involved and their relative contributions.

UDP-glucuronosyltransferases (UGTs):

UGTs are the key enzymes in Phase II glucuronidation. nih.gov Several UGT isoforms are expressed in the liver and other tissues. rsc.org The UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of a wide array of substrates, including phenolic compounds. nih.govpsu.edu Specifically, UGT1A1 and UGT1A9 are abundantly expressed in the liver and are major contributors to the glucuronidation of phenols. nih.gov Therefore, these isoforms are the most likely candidates for the conjugation of any phenolic metabolites of this compound.

The table below lists the enzyme families likely to be involved in the metabolism of this compound.

Enzyme Family Metabolic Phase Predicted Role
Cytochrome P450 (CYP)Phase IN-Dealkylation, N-Hydroxylation, Aromatic Hydroxylation, O-Demethylation
UDP-glucuronosyltransferases (UGT)Phase IIGlucuronidation of phenolic metabolites

Computational Chemistry and Molecular Modeling of N 2 Methoxy 3 Methylbenzyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-Methoxy-3-methylbenzyl)propan-2-amine, these calculations reveal details about its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and optimized geometry of molecules. nih.govsemanticscholar.org By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be accurately predicted. nih.govresearchgate.net These calculations would likely show a planar phenyl ring, with the methoxy (B1213986) and methyl groups influencing the local geometry. The propan-2-amine side chain would exhibit specific bond lengths and angles characteristic of alkylamines. nih.gov The optimization of the molecular structure is crucial as it provides the most stable conformation, which is the basis for further computational analysis. nih.gov

A hypothetical table of optimized geometric parameters for this compound, as would be determined by DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

Parameter Bond/Angle Value
Bond Lengths (Å) C-C (aromatic) ~1.39
C-O (methoxy) ~1.36
C-N ~1.47
N-H ~1.01
**Bond Angles (°) ** C-O-C (methoxy) ~118
C-N-C ~112
Dihedral Angles (°) C-C-N-C Variable

HOMO-LUMO Energy Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted benzene (B151609) ring and the nitrogen atom, while the LUMO might be distributed over the aromatic system. scispace.com Analysis of these frontier molecular orbitals helps in predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

Parameter Symbol Value (eV)
HOMO Energy EHOMO -5.5 to -6.5
LUMO Energy ELUMO -0.5 to -1.5
Energy Gap ΔE 4.5 to 5.5
Ionization Potential I 5.5 to 6.5
Electron Affinity A 0.5 to 1.5
Electronegativity χ 3.0 to 4.0
Chemical Hardness η 2.25 to 2.75

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. acs.orgnih.gov This method is invaluable in drug discovery for identifying potential biological targets and understanding binding mechanisms. semanticscholar.org For this compound, docking studies could be performed against various receptors, such as monoamine oxidases or other enzymes, to explore its potential as an inhibitor or ligand. nih.gov These studies would reveal the binding affinity (docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. acs.orgresearchgate.net For instance, the methoxy group and the amine nitrogen could act as hydrogen bond acceptors or donors, while the benzyl (B1604629) ring could engage in π-π stacking or hydrophobic interactions. acs.org

Conformation Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.org MD simulations can explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and their relative energies. elsevierpure.com This is particularly important for flexible molecules, as their conformation can significantly affect their biological activity. MD simulations of the ligand-protein complex, obtained from molecular docking, can assess the stability of the binding pose and provide a more accurate estimation of the binding free energy. acs.orgnih.gov

Cheminformatics and Data-Driven Modeling for Compound Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. By comparing the structural and electronic properties of this compound with those of known bioactive molecules, it is possible to predict its potential biological activities and design new derivatives with improved properties. nih.gov Structure-activity relationship (SAR) studies, a key component of cheminformatics, can identify which functional groups are crucial for a desired activity. nih.govbiomolther.org For example, modifying the substitution pattern on the benzene ring or altering the alkyl chain of the amine could lead to compounds with enhanced potency or selectivity for a particular biological target.

Applications of N 2 Methoxy 3 Methylbenzyl Propan 2 Amine in Advanced Chemical Synthesis

Role as Chiral Building Blocks and Intermediates for Complex Chemical Structures

Chiral building blocks are essential in medicinal chemistry and materials science, as the stereochemistry of a molecule can significantly influence its biological activity and physical properties. nih.gov The synthesis of enantiomerically pure compounds often relies on the use of such chiral precursors.

N-(2-Methoxy-3-methylbenzyl)propan-2-amine possesses a stereocenter if the propan-2-amine moiety is resolved into its (R) or (S) enantiomers. This would make it a valuable chiral intermediate. The methoxy (B1213986) and methyl substituents on the benzyl (B1604629) group can influence the steric and electronic environment around the amine, potentially directing the stereochemical outcome of subsequent reactions.

In the synthesis of complex molecules, a chiral amine like this could be introduced to impart chirality that is carried through the synthetic sequence. The development of methods for asymmetric synthesis, including the use of chiral catalysts, is a major focus of modern organic chemistry.

Table 1: Potential Chiral Applications

Application AreaPotential Role of Chiral this compound
Asymmetric CatalysisAs a chiral ligand for a metal catalyst.
Natural Product SynthesisAs a key fragment for building a larger, stereochemically defined molecule.
Pharmaceutical Drug DevelopmentAs a starting material for the synthesis of a single-enantiomer drug.

Derivatization for Enhanced Reactivity or Specific Synthetic Transformations (e.g., Suzuki-Miyaura Coupling)

The derivatization of a molecule is a common strategy to modify its reactivity for specific synthetic transformations. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds.

While there is no specific literature on the Suzuki-Miyaura coupling of this compound, we can hypothesize how it might be functionalized for such a reaction. To participate in a Suzuki-Miyaura coupling, the aromatic ring of the benzyl group would need to be halogenated, for instance, with a bromine or iodine atom. This would create an aryl halide that could then be coupled with a variety of boronic acids or esters.

The amine group in this compound could be protected during such a transformation to prevent unwanted side reactions. The methoxy group on the ring could also influence the regioselectivity of the halogenation and the reactivity in the subsequent coupling step.

Table 2: Hypothetical Derivatization for Suzuki-Miyaura Coupling

Starting MaterialReagents for DerivatizationPotential Product for Coupling
This compound1. Amine Protection (e.g., Boc anhydride) 2. Halogenation (e.g., NBS, ICl)Protected, halogenated derivative
Aryl boronic acidPalladium catalyst, baseCoupled biaryl product

Integration into Multi-Step Organic Synthesis Sequences for Diverse Molecular Scaffolds

Multi-step organic synthesis is the process of constructing complex molecules from simpler starting materials through a series of chemical reactions. The ability to control the sequence of reactions and the introduction of functional groups is crucial for accessing diverse molecular scaffolds.

A molecule like this compound could be a versatile intermediate in a multi-step synthesis. The secondary amine provides a point for further functionalization, such as acylation, alkylation, or formation of more complex nitrogen-containing heterocycles. The substituted benzene (B151609) ring offers a platform for various aromatic substitution reactions.

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